molecular formula C24H32N6O3 B12180453 N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide

Cat. No.: B12180453
M. Wt: 452.5 g/mol
InChI Key: JACNKINPXFYQSX-UHFFFAOYSA-N
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Description

“N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide” is a synthetic organic compound that belongs to the class of piperidine carboxamides. This compound is characterized by its complex structure, which includes a piperidine ring, a triazolopyridazine moiety, and a dimethoxyphenyl group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide” can be achieved through a multi-step process involving the following key steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Triazolopyridazine Moiety: This can be achieved through a condensation reaction between a hydrazine derivative and a pyridazine precursor.

    Attachment of the Dimethoxyphenyl Group: This step involves the alkylation of the piperidine ring with a dimethoxyphenyl ethyl halide.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of such complex compounds typically involves optimization of the synthetic route to maximize yield and purity. This may include the use of advanced techniques such as continuous flow chemistry, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

“N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide” can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, “N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide” can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It can be used in assays to investigate its binding affinity and specificity.

Medicine

In medicinal chemistry, “this compound” may be explored for its potential therapeutic effects. It could be investigated as a candidate for drug development, particularly for its potential activity against specific targets.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide: can be compared with other piperidine carboxamides, such as:

Uniqueness

The uniqueness of “this compound” lies in its specific substitution pattern and the presence of the triazolopyridazine moiety. This unique structure may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C24H32N6O3

Molecular Weight

452.5 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide

InChI

InChI=1S/C24H32N6O3/c1-16(2)23-27-26-21-9-10-22(28-30(21)23)29-13-5-6-18(15-29)24(31)25-12-11-17-7-8-19(32-3)20(14-17)33-4/h7-10,14,16,18H,5-6,11-13,15H2,1-4H3,(H,25,31)

InChI Key

JACNKINPXFYQSX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN=C2N1N=C(C=C2)N3CCCC(C3)C(=O)NCCC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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